molecular formula C21H17N3O B5823427 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5823427
M. Wt: 327.4 g/mol
InChI Key: UXMCUUNPUKHCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, also known as MIB-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of several kinases, including Aurora kinase A, B, and C, which are involved in cell division and proliferation.

Mechanism of Action

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide inhibits the activity of Aurora kinase A, B, and C by binding to the ATP-binding site of the kinases. This prevents the kinases from phosphorylating their substrates, which are involved in cell division and proliferation. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound has not been extensively studied in humans, and its long-term effects on human health are not yet known.

Advantages and Limitations for Lab Experiments

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high specificity for Aurora kinases, which reduces the likelihood of off-target effects. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effects. It also has poor solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for the study of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on different types of cancer, as well as its long-term effects on human health. Additionally, there is a need to develop more potent and specific inhibitors of Aurora kinases, which could have greater therapeutic potential than this compound.

Synthesis Methods

The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with 4-bromoacetophenone, followed by the reaction with 2-phenyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride, which yields this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Aurora kinases. Aurora kinases are involved in cell division and proliferation, and their overexpression has been linked to the development of several types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-9-8-14-24-19(15)22-18(16-10-4-2-5-11-16)20(24)23-21(25)17-12-6-3-7-13-17/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMCUUNPUKHCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.